2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,3,4-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-3-7(17)15-4-8(18)16-6-2-1-5(12)9(13)10(6)14/h1-2H,3-4H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYTVQHDJRAHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CNC(=O)CCl)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 2,3,4-trifluoroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Oxidation and Reduction: The trifluorophenyl group can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Hydrolysis: Formation of amines and carboxylic acids.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of the trifluorophenyl group.
Scientific Research Applications
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluorophenyl group is known to enhance the compound’s binding affinity and selectivity towards its targets, while the carbamoyl group may facilitate interactions with specific amino acid residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Related Chloroacetamides
Substituent Variations on the Aromatic Ring
Chloroacetamide derivatives often differ in substituents on the aromatic ring, which critically influence their physicochemical and biological properties.
Table 1: Substituent-Based Comparison
Key Observations :
- Lipophilicity : The trifluorinated derivative (target compound) exhibits higher lipophilicity compared to ethyl- or methyl-substituted analogs, which may enhance membrane permeability .
- Crystal Packing : Substituents like nitro groups (e.g., 3-nitrophenyl) influence hydrogen-bonding patterns, as seen in anti vs. syn conformations .
Functional Group Modifications
Variations in the acetamide backbone or carbamoyl linker also impact reactivity and applications.
Table 2: Functional Group Variations
Key Observations :
- Biological Activity : Thiophene-containing analogs (e.g., ) are prioritized in pesticide research due to structural similarity to commercial herbicides like metolachlor .
- Catalytic Utility: Quinoline-substituted derivatives serve as ligands in homogeneous catalysis (e.g., iron/ruthenium complexes) .
Research and Commercial Significance
- Agrochemical Potential: The trifluorophenyl group in the target compound aligns with trends in fluorinated pesticides (e.g., flufenacet), though its discontinued status limits current applications .
- Pharmaceutical Intermediates: Hydroxypyridine and quinoline derivatives () are valuable in drug discovery.
- Structural Prioritization : Computational tools group chloroacetamides based on substituents to predict environmental transformation products ().
Biological Activity
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide is a chemical compound with notable potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H10ClF3N2O2
- Molecular Weight : 294.66 g/mol
- CAS Number : 747411-15-0
- IUPAC Name : 2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide
The compound features a chloro group and a trifluorophenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluorophenyl group enhances binding affinity to certain enzymes and receptors. The chloro group can participate in covalent bonding with target molecules, while the carbamoyl group may stabilize these interactions .
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Topoisomerase II Inhibition : Compounds that share structural similarities have been identified as selective inhibitors of topoisomerase II, leading to apoptosis in cancer cells. This suggests that this compound may also possess similar properties .
- Cytotoxicity : Research has shown that certain derivatives demonstrate selective cytotoxicity against various human tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Enzyme Interactions
The compound's unique structure allows it to serve as a substrate or inhibitor for various enzymes. The trifluorophenyl group is particularly effective in enhancing enzyme binding and activity modulation .
Case Studies
- Study on Topoisomerase II Inhibitors :
- Cytotoxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-{[(2,4-difluorophenyl)carbamoyl]methyl}propanamide | Two fluorine atoms | Moderate anticancer activity |
| 2-chloro-N-{[(2,3,5-trifluorophenyl)carbamoyl]methyl}propanamide | Different fluorine positions | Enhanced enzyme inhibition |
| 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]ethyl}propanamide | Ethyl instead of methyl | Variable biological activity |
This table illustrates how variations in structure can influence biological activity.
Q & A
Q. What analytical methodologies are required to distinguish between regioisomeric impurities in final products?
- Methodology :
- 2D NMR : Use NOESY to confirm spatial proximity of substituents (e.g., trifluorophenyl vs. chloroacetamide groups).
- High-Resolution MS : Differentiate isomers via exact mass (e.g., C₁₀H₈ClF₃N₂O₂ requires Δ < 3 ppm) .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
